![molecular formula C20H25N3O3S B14947210 1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE can be achieved through a multi-step synthetic route. The process typically begins with the preparation of the indole precursor, followed by the construction of the pyrrole ring. Key steps include:
Formation of the Indole Precursor: This involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic conditions.
Construction of the Pyrrole Ring: The indole precursor undergoes a cyclization reaction with a dicarbonyl compound in the presence of a base to form the pyrrole ring.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage through a nucleophilic substitution reaction, where the indole and pyrrole rings are connected via a single atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- **5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE
- **5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE
Uniqueness
The uniqueness of 5’-ISOPROPYL-1-METHYL-3’-[2-(METHYLTHIO)ETHYL]-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE lies in its spiro linkage, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H25N3O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1'-methyl-1-(2-methylsulfanylethyl)-5-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C20H25N3O3S/c1-11(2)23-17(24)15-13(9-10-27-4)21-20(16(15)18(23)25)12-7-5-6-8-14(12)22(3)19(20)26/h5-8,11,13,15-16,21H,9-10H2,1-4H3 |
InChI Key |
LXNBVGNNHRSPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)C)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.